![molecular formula C4H9NO3S B2856456 3-(Hydroxymethyl)isothiazolidine 1,1-dioxide CAS No. 67838-56-6](/img/structure/B2856456.png)
3-(Hydroxymethyl)isothiazolidine 1,1-dioxide
Overview
Description
3-(Hydroxymethyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C4H9NO3S and a molecular weight of 151.18 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 3-(Hydroxymethyl)isothiazolidine 1,1-dioxide involves several steps. In one method, isothiazolidine-3-carboxylic acid 1,1-dioxide is reacted with BH3-THF in tetrahydrofuran at room temperature for 2 hours. The reaction is then quenched by the addition of MeOH. The resulting solution is concentrated to give a residue, which is purified by flash column with 0-10% MeOH in DCM to afford 3-(hydroxymethyl)isothiazolidine 1,1-dioxide .Molecular Structure Analysis
The molecular structure of 3-(Hydroxymethyl)isothiazolidine 1,1-dioxide is characterized by the presence of a isothiazolidine ring, a hydroxymethyl group, and two oxygen atoms forming a 1,1-dioxide group .Chemical Reactions Analysis
3-(Hydroxymethyl)isothiazolidine 1,1-dioxide can participate in various chemical reactions. For instance, it can react with 3-chloro-2-fluoropyridine in the presence of t-BuOK in DMSO at room temperature for 1 hour. The reaction mixture is then purified by reverse phase flash column with 20-80% acetonitrile in water to afford 3-(((3-chloropyridin-2-yl)oxy)methyl)isothiazolidine 1,1-dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Hydroxymethyl)isothiazolidine 1,1-dioxide include a molecular weight of 151.18 and a molecular formula of C4H9NO3S . More detailed properties such as boiling point, density, and others are not available in the current resources.Scientific Research Applications
Molecular Probe Development
The compound has been utilized in the synthesis of a library of triazole-containing isothiazolidine 1,1-dioxides . This process involves a one-pot, multi-component protocol that is instrumental in the discovery of small molecular probes. These probes can be crucial for studying biological processes and could lead to the development of new diagnostics or therapeutic agents.
Scaffold for Multigram Synthesis
3-(Hydroxymethyl)isothiazolidine 1,1-dioxide serves as a core scaffold for the rapid multigram scale synthesis via ring-closing metathesis (RCM) . This is significant for high-throughput chemistry and the production of compounds for further research and development in pharmaceuticals.
Generation of Compound Libraries
The compound is key in generating diverse libraries of isothiazolidine 1,1-dioxides . These libraries are valuable for screening in drug discovery to identify active compounds against various biological targets.
Research in Click Chemistry
It is used in click chemistry protocols, particularly in the one-pot click/aza-Michael or click/OACC esterification protocol . Click chemistry is a field of chemical synthesis that is widely used in the development of pharmaceuticals, polymers, and materials science.
properties
IUPAC Name |
(1,1-dioxo-1,2-thiazolidin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c6-3-4-1-2-9(7,8)5-4/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMWWRUTCBSAFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione |
Synthesis routes and methods I
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Synthesis routes and methods II
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